molecular formula C8H7BrClNO B8123979 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

Cat. No.: B8123979
M. Wt: 248.50 g/mol
InChI Key: ILAPYKKFTCUEOC-FLIBITNWSA-N
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Description

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride (CAS: 1937349-21-7) is a brominated and chlorinated aromatic compound with the molecular formula C₈H₇BrClNO and a molecular weight of 248.51 g/mol. It is classified as a carbonimidoyl chloride derivative, featuring a hydroxylamine (N-hydroxy) group, a bromine atom at the para position, and a methyl substituent at the ortho position relative to the carbonimidoyl chloride functional group . This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the preparation of heterocycles, metal complexes, or pharmacologically active molecules. It is commercially available with a purity of 95% and is offered by suppliers such as Combi-Blocks Inc. under catalog number 186715 .

Properties

IUPAC Name

(1Z)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPYKKFTCUEOC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-bromo-2-methylbenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Formation of the Hydroxamic Acid

    • 4-bromo-2-methylbenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form the corresponding hydroxamic acid.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Conversion to the Carboximidoyl Chloride

    • The hydroxamic acid is then treated with thionyl chloride to form this compound.
    • Reaction conditions: Reflux, inert atmosphere, and removal of excess thionyl chloride under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the bromine atom can participate in reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or amides.

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride involves its interaction with nucleophiles and electrophiles. The hydroxy group can form hydrogen bonds with biological targets, while the bromine and chloride atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties of Positional Isomers

Parameter 2-Methyl Isomer 3-Methyl Isomer
CAS Number 1937349-21-7 928782-65-4
Purity 95% 95%
Supplier Catalog Combi-Blocks 186715 Combi-Blocks 186714

Table 2: Halogenated Analog Comparison

Halogen (X) Molecular Weight (g/mol) Electrophilicity (Relative)
Cl 168.62 Low
Br 248.51 Moderate
I 375.40 High

Biological Activity

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H7BrClNO
  • Molecular Weight : 232.50 g/mol
  • CAS Number : 137331598

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, which can influence various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : Its structure allows for binding to biological receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains, indicating potential use in treating infections.
AnticancerPreliminary studies suggest cytotoxic effects on cancer cell lines.
Enzyme ModulationPotential to inhibit specific enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for further development as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    • Research involving various cancer cell lines indicated that the compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays, suggesting that it could be a candidate for anticancer drug development.
  • Enzyme Inhibition Studies :
    • Investigations into the compound's ability to inhibit specific enzymes revealed that it could effectively modulate enzyme activity related to metabolic disorders. This was assessed through enzyme kinetics studies, showing a competitive inhibition pattern.

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic efficacy.

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